t-Boc-N-Amido-PEG4-Propargyl
Overview
Description
T-Boc-N-Amido-PEG4-Propargyl is a PEG derivative containing a propargyl group and a t-Boc protected amine group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-Boc protected amine can be deprotected under mild acidic conditions .
Synthesis Analysis
The propargyl group in this compound can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry . The Boc protected amine can be deprotected under mild acidic conditions .Molecular Structure Analysis
The molecular weight of this compound is 331.4 g/mol . It has a functional group of Boc-protected amine/Propargyl . Its molecular formula is C16H29NO6 .Chemical Reactions Analysis
The propargyl group in this compound can form a triazole linkage with azide-bearing compounds or biomolecules via copper catalyzed Click Chemistry . The Boc protected amine can be deprotected under mild acidic conditions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 331.4 g/mol . It has a functional group of Boc-protected amine/Propargyl . Its molecular formula is C16H29NO6 . It is stored at -20°C .Scientific Research Applications
Gene Delivery Vectors
t-Boc-N-Amido-PEG4-Propargyl has been used in the development of gene delivery vectors. PEGylated bioreducible poly(amido amine)s, incorporating this compound, show low cytotoxicity and can efficiently condense DNA into nano-scaled polyplexes. These polyplexes exhibit stability and appreciable transfection efficiencies, making them suitable for gene delivery applications (Lin & Engbersen, 2011).
Stereoselective Synthesis of Chiral Amines
The compound is involved in stereoselective synthesis processes. For example, chiral t-Boc protected propargylic amines have been synthesized from aminoaldehydes derived from natural amino acids. This method provides a controlled route to γ-stannylated (E)-allylamines, essential for the synthesis of γ-functionalized allylic systems (Reginato et al., 1996).
Synthesis of Branched Polyethylene Glycol
This compound plays a role in the synthesis of novel branched polyethylene glycols, which are important in biomedical applications. These branched PEGs, featuring t-Boc protected active amido groups, offer structural diversity for various biomedical applications (Li Ke-liang, 2007).
Amide N-C Cross-Coupling Reactions
This compound is significant in the study of ground-state distortion in N-Acyl-tert-butyl-carbamates (Boc) and N-Acyl-tosylamides (Ts). Such studies have implications for the design of new amide cross-coupling reactions, with N-C(O) amide bond cleavage as a key step (Szostak et al., 2016).
Targeted Gene Delivery
This compound is utilized in the creation of targeted gene delivery systems. For instance, PEG-functionalized poly(amido amine) dendrons have been developed for efficient gene transfer, demonstrating the importance of ligand targeting in enhancing gene delivery efficiency (Yu et al., 2011).
PEGylation of Proteins
It is instrumental in the PEGylation of proteins, particularly in the development of monodisperse Boc-PEG-NH2 for protein derivatization. This approach facilitates the identification of PEGylation sites on proteins, crucial for the approval of PEGylated proteins as drugs (Mero et al., 2009).
Development of Functional Poly(2-oxazoline)s
The compound is used in the synthesis of functional poly(2-oxazoline)s with side-chain functionalities. This has broad applications in biomedicine due to its stealth behavior and biocompatibility (Mees & Hoogenboom, 2015).
siRNA Delivery Systems
This compound is a key component in the development of siRNA delivery systems. PEGylated polymers based on poly(amido amine)s have been synthesized for efficient siRNA delivery, demonstrating potential for systemic administration in vivo (Vader et al., 2011).
Mechanism of Action
Target of Action
t-Boc-N-Amido-PEG4-Propargyl is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are marked for degradation by the PROTACs .
Mode of Action
The compound contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction, also known as “click chemistry”, results in a stable triazole linkage . The t-Boc protected amine group can be deprotected under mild acidic conditions to form a free amine .
Biochemical Pathways
This compound plays a crucial role in the ubiquitin-proteasome system. PROTACs, which use this compound as a linker, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit this system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetics of this compound are largely dependent on the properties of the PROTACs it helps to form. The hydrophilic PEG spacer in the compound increases solubility in aqueous media , which can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the resulting PROTACs.
Result of Action
The primary result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This enables the selective degradation of target proteins by PROTACs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction can be affected by the concentration of copper ions present . Additionally, the stability of the compound and its resulting PROTACs can be influenced by factors such as pH and temperature .
Future Directions
T-Boc-N-Amido-PEG4-Propargyl is a PEG derivative that has potential applications in drug delivery . Its ability to form a stable triazole linkage with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry makes it a promising candidate for future research and development .
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO6/c1-5-7-19-9-11-21-13-14-22-12-10-20-8-6-17-15(18)23-16(2,3)4/h1H,6-14H2,2-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCBQLUQQSACBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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